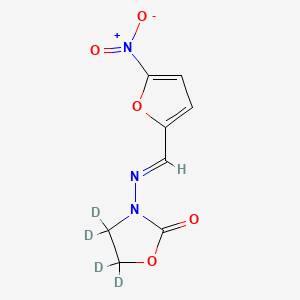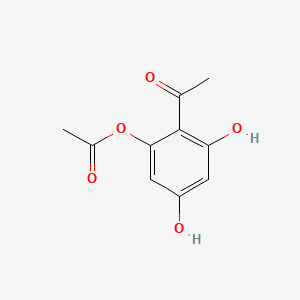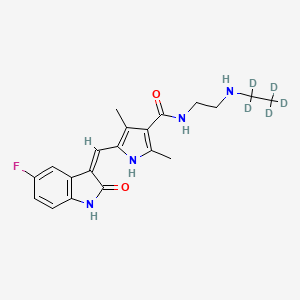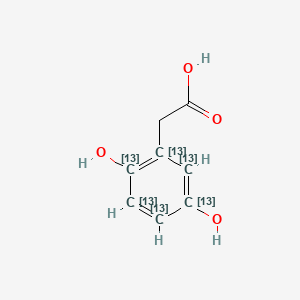
(6alpha)-6-Bromoandrost-4-ene-3,17-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6alpha)-6-Bromoandrost-4-ene-3,17-dione, also known as 6-Bromoandrostenedione (6-Bromo), is a synthetic steroid hormone. It is a derivative of androstenedione, which is a naturally occurring hormone in the body. 6-Bromo has been studied for its potential use in scientific research, particularly in the area of testosterone modulation.
Mechanism of Action
The mechanism of action of 6-Bromo involves the inhibition of the enzyme aromatase. This enzyme is responsible for converting testosterone to estrogen. By inhibiting aromatase, 6-Bromo leads to an increase in testosterone levels. This increase in testosterone can have various effects on the body, including increased muscle mass and strength.
Biochemical and Physiological Effects:
6-Bromo has been shown to have various biochemical and physiological effects. It has been shown to increase testosterone levels, which can lead to increased muscle mass and strength. It has also been shown to have anti-estrogenic effects, which can be beneficial in the treatment of conditions such as breast cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Bromo in lab experiments is its ability to increase testosterone levels. This can be beneficial in studies that require an increase in testosterone levels. However, one limitation of using 6-Bromo is its potential for off-target effects. It is important to carefully consider the potential side effects and off-target effects of 6-Bromo before using it in lab experiments.
Future Directions
There are several potential future directions for research on 6-Bromo. One potential direction is the development of more selective aromatase inhibitors. This could lead to more effective treatments for conditions such as breast cancer. Another potential direction is the development of new testosterone modulators that have fewer off-target effects. This could lead to safer and more effective treatments for conditions such as hypogonadism. Overall, further research on 6-Bromo and its potential applications is needed to fully understand its potential benefits and limitations.
Synthesis Methods
The synthesis of 6-Bromo involves the bromination of androstenedione at the 6th position. This can be achieved using various methods, including the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in a solvent such as chloroform or dichloromethane.
Scientific Research Applications
6-Bromo has been studied for its potential use in scientific research, particularly in the area of testosterone modulation. It has been shown to inhibit the enzyme aromatase, which converts testosterone to estrogen. This inhibition leads to an increase in testosterone levels, making it a potential treatment for conditions such as hypogonadism.
properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16-,18+,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-BMSLSITRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=CC(=O)CC[C@]34C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50707259 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61145-67-3 |
Source


|
| Record name | (6alpha)-6-Bromoandrost-4-ene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50707259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-[4-[[2-(4-Chlorophenyl)phenyl]methyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]-N-[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide](/img/structure/B565181.png)



![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)